molecular formula C8H19NO6P2 B047855 Incadronic acid CAS No. 124351-85-5

Incadronic acid

Katalognummer B047855
CAS-Nummer: 124351-85-5
Molekulargewicht: 287.19 g/mol
InChI-Schlüssel: LWRDQHOZTAOILO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"Incadronic acid," also known as a bisphosphonate compound, is primarily recognized for its role in bone resorption inhibition. Its detailed chemical synthesis, structure, and properties are vital for understanding its functionality and application in various fields, excluding drug use and dosage.

Synthesis Analysis

The synthesis of Incadronic acid or its analogs involves complex chemical processes. For example, the synthesis of dendronized chitosan−sialic acid hybrids uses convergent grafting of preassembled dendrons built on gallic acid and tri(ethylene glycol) backbone, indicating a multi-step synthetic approach that might be similar to Incadronic acid synthesis (H. Sashiwa, Y. Shigemasa, R. Roy, 2001). Another example includes the modular total syntheses of thymifodioic/incanic acids, showcasing an iterative and modular strategy, which could reflect the synthetic complexity of Incadronic acid (Sergio J. Álvarez-Méndez et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like Incadronic acid is often characterized using various spectroscopic techniques. For instance, dendritic aliphatic polyesters based on specific acid components have been studied for their molecular self-diffusion, indicating a structured approach to understanding molecular architecture (H. Ihre, A. Hult, E. Söderlind, 1996).

Chemical Reactions and Properties

Chemical properties, including reactivity and interactions, play a crucial role in the functionality of compounds. The synthesis and characterization of new amphiphilic dendrons, for instance, showcase the diversity of chemical functionalities and their potential reactivities, which could be paralleled in studies of Incadronic acid (H. Chow et al., 2006).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, phase behavior, and thermal stability, are essential for their application and handling. For example, the study on the synthesis of risedronic acid, a compound related to Incadronic acid, highlights the importance of solvent choice and additives in achieving pure forms of the compound, which directly relates to its physical properties (D. Nagy et al., 2019).

Chemical Properties Analysis

Chemical properties analysis often involves understanding the reactivity, stability, and interaction of compounds with other chemicals. The efficient synthesis of first- and second-generation water-soluble dendronized polymers provides insights into the chemical versatility and potential applications of dendronized compounds, which might offer parallels to the chemical property analysis of Incadronic acid (Wen Li, Andong Zhang, A. Schlüter, 2008).

Wissenschaftliche Forschungsanwendungen

  • Oncology : Incadronate shows potential in treating various cancers. It inhibits the growth of HTLV-I-infected T-cell lines and primary ATL cells, reducing tumor formation in adult T-cell leukemia (Ishikawa et al., 2005). It also induces apoptosis in prostate cancer cells (Matsunaga et al., 2007), and reduces pancreatic tumor burden and ascites accumulation in mice (Takiguchi et al., 2012).

  • Bone Diseases : Incadronate is effective in preventing and treating osteoporosis. It inhibits osteoporosis in ovariectomized rats by reducing stimulated bone resorption (Teramura et al., 2002). Additionally, it has been shown to affect fracture healing, potentially leading to larger callus formation (Li et al., 2000).

  • Anti-inflammatory : Incadronate reduces bone destruction, cartilage degeneration, and joint inflammation, making it a potential treatment for conditions like arthritis (Matsuo et al., 2003). It also inhibits advanced glycation end products-induced angiogenesis, offering promise for treating diabetic retinopathy (Okamoto et al., 2002).

  • Miscellaneous : Incadronate has been explored as a bone-seeking agent for evaluating bone metastases in cancer (Shigematsu et al., 2002), and for its effects on periodontitis induced by Porphyromonas gingivalis infection (Tani-Ishii et al., 2003).

Eigenschaften

IUPAC Name

[(cycloheptylamino)-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDQHOZTAOILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154283
Record name Incadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis.
Record name Incadronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Incadronic acid

CAS RN

124351-85-5
Record name Incadronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124351-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Incadronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Incadronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 124351-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Incadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCADRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.0 g of tetraethyl (cycloheptylamino)methylenebis(phosphonate) was dissolved in 40 ml of concentrated hydrochloric acid and heated under reflux for 2.5 hours. After cooling, the reaction solution was concentrated under reduced pressure to eliminate hydrochloric acid. Then, 30 ml of purified water was added to the residue and the mixture was again concentrated under reduced pressure. The oily product thus obtained was solidified by methanol and acetone and subject to the filtration. The residue was washed with acetone to give 2.5 g of (cycloheptylamino)methylenebis(phosphonic acid) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 ml of trimethylsililiodide was added dropwise to an ice-cold solution of 1.55 g of tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate) in 25 ml of carbon tetrachloride. Then, the mixture was stirred at room temperature for 2.5 hours. 2 ml of methanol and 1 ml of purified water were added to the ice-cold reaction solution and it was concentrated under reduced pressure. To the obtained residue were added methanol and acetone to give a white solid. The residue was recrystallized from water-methanol to give 0.39 g of (2-cycloheptyl)aminomethylenebis(phosphonic acid) as colorless crystals in the form of needles.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate)
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Incadronic acid
Reactant of Route 2
Incadronic acid
Reactant of Route 3
Reactant of Route 3
Incadronic acid
Reactant of Route 4
Incadronic acid
Reactant of Route 5
Incadronic acid
Reactant of Route 6
Incadronic acid

Citations

For This Compound
51
Citations
K Shimura - Reactions, 2007 - Springer
The man, who had multiple myeloma, had received oral minodronic acid as part of a clinical trial from September 2000 to May 2003. In September 2002, he spontaneously lost his right …
Number of citations: 0 link.springer.com
K Iwata - Reactions, 2014 - search.proquest.com
… bisphosphonate therapy with incadronic acid, pamidronic acid … incadronic acid 10mg once every 2 weeks after radiotherapy at 47 years-of-age. At the age of 50 years, incadronic acid …
Number of citations: 0 search.proquest.com
K Hayashi - Reactions, 2014 - search.proquest.com
… A 62-year-old woman developed atypical femoral fracture after receiving incadronic acid, … She had initially received pamidronic acid and incadronic acid [dosages not stated]. …
Number of citations: 0 search.proquest.com
K Shimura - Reactions, 2009 - Springer
… , thalidomide and incadronic acid. His cumulative bortezomib … , thalidomide and incadronic acid. His cumulative bortezomib … transplantation, thalidomide, incadronic acid and radiation to …
Number of citations: 0 link.springer.com
P Miszczyk, D Wieczorek, J Gałęzowska, B Dziuk… - Molecules, 2017 - mdpi.com
… exhibit similar activity to zoledronic acid and higher activity than incadronic acid. … , zoledronic acid (24.51 ± 2.23 μM) and incadronic acid (47.85 ± 1.39 μM), indicates that compounds 1 …
Number of citations: 5 www.mdpi.com
P Petruczynik, P Kafarski, M Psurski, J Wietrzyk… - Molecules, 2020 - mdpi.com
… These compounds exhibit similar activity to zoledronic acid and higher activity than incadronic acid, which were used as controls. However, studies of sheep with induced osteoporosis …
Number of citations: 3 www.mdpi.com
M Koizumi - Inpharma, 2000 - Springer
… In this study, 15 patients with breast cancer who developed bone metastases received infusions of IV incadronic acid 10mg once weekly for 5 weeks (10mg× 5 regimen; n= 8), a single …
Number of citations: 0 link.springer.com
HS GN S, S Ganesan Rajalekshmi… - Journal of …, 2020 - Taylor & Francis
… acid, incadronic acid and levetiracetam exhibited superior binding affinities and similar interactions with the selected binding site of SERPINA3. Tiludronic acid, incadronic acid and …
Number of citations: 9 www.tandfonline.com
A Sasaki - Inpharma, 2000 - Springer
… cancer cells received SC incadronic acid 6 µg/… incadronic acid recipients, compared with controls, had fewer and smaller osteolytic lesions at the femur and mandible. Incadronic acid …
Number of citations: 0 link.springer.com
A Nasulewicz‐Goldeman, W Goldeman… - Chemical Biology & …, 2019 - Wiley Online Library
… Untreated cells and cells treated with either zoledronic or incadronic acid served as controls. After incubation, cells were non-enzymatically detached from the wells, centrifuged, and …
Number of citations: 3 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.